Ethyl 6-fluoro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Description
Ethyl 6-fluoro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19FN2O4 and its molecular weight is 370.38. The purity is usually 95%.
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Scientific Research Applications
Intermediates for NMDA Receptor Antagonists
One study details the synthesis of various diastereomers of ethyl 6-oxo-2-(methoxycarbonyl) decahydroisoquinoline-3-carboxylic acid as useful intermediates for creating conformationally constrained acidic amino acids targeting N-methyl-D-aspartic acid (NMDA) receptor antagonists (Ornstein et al., 1991). This research underscores the compound's significance in developing treatments for neurological conditions.
Photophore for Amino Acid Analysis
Another application is in the development of a novel pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety for fluorescence and tandem mass spectrometric detection, used in chiral amino acid analysis (Oyama et al., 2015). This highlights its utility in biochemical research for sensitive detection and analysis of amino acids.
HIV-1 Integrase Inhibitors
Further research into quinolone carboxylic acids has identified them as a novel monoketo acid class of human immunodeficiency virus type 1 (HIV-1) integrase inhibitors, showing significant antiviral activity. This class includes compounds with potent inhibitory effects on integrase-catalyzed strand transfer processes, crucial for antiretroviral drug development (Sato et al., 2009).
Properties
IUPAC Name |
ethyl 6-fluoro-4-[(3-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-3-27-20(25)17-18(22-11-12-5-4-6-14(9-12)26-2)15-10-13(21)7-8-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDFVCCJZURCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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